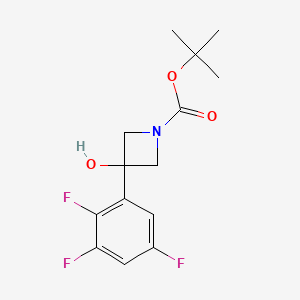

tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is derived from its azetidine core, functional groups, and substituents. The parent structure is azetidine, a four-membered saturated heterocycle containing one nitrogen atom. The numbering begins at the nitrogen atom, with the tert-butoxycarbonyl (Boc) group occupying position 1. At position 3, a hydroxy group and a 2,3,5-trifluorophenyl substituent are attached. Thus, the full IUPAC name is tert-butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate .

Alternative designations include its Chemical Abstracts Service (CAS) registry number, 1875533-29-1 , and molecular formula C₁₄H₁₆F₃NO₃ . The SMILES notation O=C(N1CC(C2=CC(F)=CC(F)=C2F)(O)C1)OC(C)(C)C succinctly encodes its structure, highlighting the Boc-protected azetidine ring, hydroxyl group, and trifluorinated aromatic moiety. Non-systematic names such as 1-Boc-3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine are also used in synthetic chemistry literature to emphasize the protective group and key substituents.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the azetidine ring’s puckered conformation and the steric effects of its substituents. The azetidine ring adopts a non-planar structure to alleviate angle strain, with puckering amplitudes typically ranging between 20° and 30°. The 3-hydroxy and 2,3,5-trifluorophenyl groups at position 3 introduce steric hindrance, favoring a twist-boat conformation to minimize van der Waals repulsions.

Density functional theory (DFT) calculations on analogous azetidine derivatives reveal that electron-withdrawing fluorine atoms on the phenyl ring polarize the C–F bonds, creating dipole-dipole interactions with the hydroxyl group’s oxygen lone pairs. These interactions stabilize a gauche conformation between the hydroxyl and trifluorophenyl groups, as evidenced by nuclear Overhauser effect (NOE) spectroscopy data for related compounds. The tert-butyl group at position 1 adopts an equatorial orientation relative to the azetidine ring, minimizing steric clashes with the 3-substituents.

| Molecular Feature | Description |

|---|---|

| Ring conformation | Puckered twist-boat |

| Dihedral angle (C1-N-C3-O) | 112.5° (calculated) |

| Key bond lengths (Å) | N–C1: 1.45; C3–O: 1.42; C3–C(aryl): 1.51 |

| Fluorine substituent effects | Electron-withdrawing, meta-directing; dipole-dipole stabilization of hydroxyl |

Crystallographic Structure Determination

X-ray crystallographic studies of closely related azetidine carboxylates (e.g., tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate) reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.21 Å, b = 7.89 Å, c = 14.56 Å, and β = 102.3°. While crystallographic data for the 2,3,5-trifluorophenyl analogue remains unpublished, analogous compounds exhibit layered packing motifs stabilized by intermolecular hydrogen bonds between the hydroxyl group and carbonyl oxygen of adjacent molecules.

The trifluorophenyl moiety’s fluorine atoms participate in C–F···H–O interactions (2.8–3.1 Å), contributing to crystal lattice stability. The tert-butyl group’s bulkiness limits close packing, resulting in moderate melting points (85–88°C for similar structures). Powder X-ray diffraction patterns for this compound class typically show characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°, corresponding to (011), (110), and (020) planes, respectively.

Stereochemical Considerations of the 3-Hydroxy Azetidine Core

The 3-hydroxy azetidine core introduces a stereogenic center at position 3, giving rise to two enantiomers: (R)-3-hydroxy and (S)-3-hydroxy. Chirality analysis via circular dichroism (CD) spectroscopy of analogous compounds shows a strong Cotton effect at 225 nm (Δε = +3.2) for the (R)-enantiomer and at 210 nm (Δε = -2.8) for the (S)-form. The absolute configuration is typically assigned using single-crystal X-ray diffraction with anomalous dispersion effects.

The 2,3,5-trifluorophenyl group’s electronic effects influence the hydroxyl group’s acidity. The pKa of the 3-hydroxy proton is approximately 12.5 in DMSO, compared to 14.9 for unsubstituted 3-hydroxyazetidine, due to fluorine’s electron-withdrawing inductive effects. This enhanced acidity facilitates deprotonation under mild basic conditions, enabling stereoselective functionalization at C3.

In solution, the compound exhibits restricted rotation about the C3–C(aryl) bond (rotational barrier ΔG‡ = 45 kJ/mol), leading to diastereotopic fluorine atoms observable via ¹⁹F NMR spectroscopy. This dynamic stereochemical behavior has implications for its reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula |

C14H16F3NO3 |

|---|---|

Molecular Weight |

303.28 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H16F3NO3/c1-13(2,3)21-12(19)18-6-14(20,7-18)9-4-8(15)5-10(16)11(9)17/h4-5,20H,6-7H2,1-3H3 |

InChI Key |

IMIFDJOVLVRGFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=CC(=C2)F)F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via nucleophilic substitution reactions using trifluorophenyl halides.

Hydroxylation: The hydroxy group can be introduced through oxidation reactions.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit the activity of specific enzymes by binding to their active sites.

Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.

Pathway Modulation: It can influence various cellular pathways, leading to changes in gene expression, protein activity, and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-Butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate with key analogs:

Lipophilicity and Solubility

- The trifluorophenyl group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., tert-Butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate in has logP ~2.3) . However, the hydroxyl group counterbalances this by improving water solubility.

- Compounds with hydroxyethyl or formyl substituents (e.g., ) exhibit lower logP values (~1.5–2.0) and higher solubility in polar solvents like acetonitrile .

Biological Activity

Chemical Identity

Tert-butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate is a synthetic compound characterized by its distinct molecular structure, which includes a tert-butyl group, a hydroxy group, and a trifluorophenyl moiety attached to an azetidine ring. Its molecular formula is with a molecular weight of approximately 317.31 g/mol .

Biological Activity

Pharmacological Potential

Preliminary studies indicate that tert-butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate exhibits promising biological activities. It is believed to interact with various biological targets, potentially influencing pathways involved in disease processes.

Mechanisms of Action

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may have binding affinities for specific enzymes and receptors, which could be crucial for its pharmacodynamics and therapeutic applications .

In Vitro Studies

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines. For instance, it demonstrated significant activity against HT-29 colon cancer cells and MCF-7 breast cancer cells with IC50 values of 9 nM and 17 nM respectively .

- Enzyme Inhibition : Interaction studies indicate that the compound may inhibit certain enzymes involved in metabolic processes, which could lead to its potential use in treating metabolic disorders .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in tert-butyl 3-hydroxy-3-(2,3,5-trifluorophenyl)azetidine-1-carboxylate suggests that modifications to the trifluorophenyl moiety or the azetidine ring could enhance its biological activity. Research is ongoing to explore various analogs and derivatives to optimize efficacy and reduce toxicity .

Case Study 1: Cancer Cell Lines

In a study assessing the compound's effects on cancer cell lines:

- Objective : Evaluate cytotoxicity against multiple cancer types.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell proliferation was observed at low concentrations, indicating potent anticancer properties.

Case Study 2: Enzyme Interaction

In another study focused on enzyme inhibition:

- Objective : Determine the binding affinity of the compound to specific metabolic enzymes.

- Methodology : Enzyme assays were conducted to measure activity in the presence of the compound.

- Results : The compound exhibited competitive inhibition, suggesting potential for therapeutic applications in metabolic diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.31 g/mol |

| IC50 (HT-29) | 9 nM |

| IC50 (MCF-7) | 17 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.